8-Bromoquinoxaline-6-carboxylic acid
Description
Significance of Quinoxaline (B1680401) Heterocycles in Contemporary Chemical Research
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, represents a cornerstone in medicinal chemistry and materials science. sapub.orgijpsjournal.com The versatile structure of the quinoxaline nucleus has drawn considerable attention from researchers, leading to the discovery of a wide array of biological activities. sapub.org Quinoxaline derivatives are integral to the development of therapeutic agents, exhibiting properties such as anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial activities. sapub.orgnih.govsemanticscholar.org The significance of these compounds is further underscored by their inclusion in various antibiotics like echinomycin (B1671085) and levomycin, which are known to inhibit the growth of Gram-positive bacteria and show activity against certain tumors. ijpsjournal.com The adaptability of the quinoxaline scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties, thus making it a privileged structure in drug discovery. researchgate.net
Historical Context of Quinoxaline Synthesis and Derivatization
The journey of quinoxaline chemistry began in 1884 with the first synthesis of a quinoxaline derivative by Körner and Hinsberg. sapub.org This foundational method involved the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org This straightforward and effective approach has remained a staple in the synthesis of quinoxalines for over a century. nih.gov Over the decades, numerous advancements have been made to this classical method, including the use of various catalysts and reaction conditions to improve yields and broaden the scope of accessible derivatives. organic-chemistry.org In recent years, there has been a significant shift towards the development of greener and more efficient synthetic methodologies. nih.gov These modern approaches include microwave-assisted synthesis, one-pot reactions, and the use of recyclable catalysts, reflecting the growing emphasis on sustainable practices in chemical synthesis. nih.govnih.gov The evolution of synthetic strategies has not only facilitated the production of known quinoxaline derivatives but has also opened up avenues for the creation of novel and structurally diverse compounds.
Specific Focus: The 8-Bromoquinoxaline-6-carboxylic Acid Scaffold in Academic Inquiry
Within the vast family of quinoxaline derivatives, this compound emerges as a compound with significant potential for further academic and industrial research. This particular scaffold incorporates two key functional groups: a bromine atom at the 8-position and a carboxylic acid group at the 6-position. The presence of a bromine atom is known to enhance the antimicrobial activity in some quinoxaline derivatives. mdpi.com Furthermore, the carboxylic acid group has been identified as a crucial feature for potent antitumor activity in certain quinoxaline-based compounds. mdpi.com
While extensive research focusing solely on this compound is not widely documented, its constituent functional groups suggest a promising future in the design of novel pharmaceuticals and functional materials.
Scope and Objectives of the Research Overview
The primary objective of this article is to provide a comprehensive overview of this compound, grounded in the fundamental principles of quinoxaline chemistry. This review will systematically present the established importance of quinoxaline heterocycles and their historical synthesis as a framework for understanding the potential of specifically substituted derivatives. The article will then focus on the known properties and potential applications of this compound, drawing from available data and the known influence of its functional groups on the bioactivity of related compounds. The information is intended to serve as a foundational resource for researchers interested in the further exploration and application of this particular quinoxaline scaffold.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| CAS Number | 1378260-89-9 |
| Molecular Formula | C₉H₅BrN₂O₂ |
| Molecular Weight | 253.05 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 230-233 °C |
| Solubility | Moderately soluble in methanol (B129727), dimethylformamide, and dimethyl sulfoxide; sparingly soluble in water. |
Data sourced from available chemical supplier information. chemshuttle.com
Structure
3D Structure
Properties
IUPAC Name |
8-bromoquinoxaline-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGWEQGMSZLMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for Quinoxaline (B1680401) Core Formation
The quinoxaline skeleton, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a common motif in pharmacologically active compounds. thieme-connect.com The most traditional and widely adopted method for its synthesis involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. chim.itsapub.org
The reaction between ortho-phenylenediamines and α-dicarbonyl compounds, such as glyoxal (B1671930) or other 1,2-diketones, is the earliest and a fundamentally important approach to the quinoxaline core. chim.itsapub.org This condensation reaction is typically acid-catalyzed and proceeds through the formation of a diimine intermediate which then cyclizes. chim.it Various catalysts and reaction conditions have been developed to improve the efficiency and sustainability of this process. chim.it
Modern methodologies have introduced a range of catalysts to facilitate this transformation under milder conditions. These include Lewis/Brønsted acids, iodine, and various heterogeneous catalysts. chim.itsapub.org For instance, electrochemical synthesis has emerged as a green and sustainable strategy, using electrons as traceless reagents to avoid harsh and toxic redox agents. thieme-connect.com The reaction can also be performed in environmentally friendly solvents like water, sometimes without the need for any catalyst. chim.it
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Ref |
| o-Phenylenediamine (B120857) | Glyoxal | Acetonitrile | Quinoxaline | sapub.org |
| o-Phenylenediamine | α-Bromoketones | HClO₄·SiO₂ | 2-Substituted Quinoxalines | chim.it |
| o-Phenylenediamine | 1,2-Diketones | Nanozeolite clinoptilolite | 2,3-Disubstituted Quinoxalines | chim.it |
| Aryl alkyl ketones | o-Phenylenediamines | Electrochemical dehydrogenation | 2-Substituted Quinoxalines | thieme-connect.com |
Regioselective Bromination at the 8-Position
Introducing a bromine atom specifically at the 8-position of the quinoxaline ring requires careful selection of brominating agents and reaction conditions to control the regioselectivity. The electronic properties of the quinoxaline system, particularly the influence of the nitrogen atoms, direct the substitution pattern.
Direct electrophilic bromination of the quinoxaline ring often leads to a mixture of products. researchgate.net However, regioselectivity can be achieved under specific conditions. Bromination in strong acids, such as concentrated sulfuric acid or triflic acid, can direct the substitution to specific positions on the benzenoid ring. researchgate.netresearchgate.net For quinoxaline, bromination with N-bromosuccinimide (NBS) in strong acid has been shown to yield brominated products, although achieving exclusive 8-position substitution can be challenging and may depend on other substituents present on the ring. researchgate.net For related heterocycles like quinolines, reinvestigation of bromination has shown that the substitution pattern (e.g., at C-5 or C-7) is highly dependent on the substituent already present at the 8-position. researchgate.net Reagents like tetrabutylammonium (B224687) tribromide (TBATB) have been used for mild and selective bromination of other nitrogen-containing heterocycles, suggesting their potential applicability. nih.govrsc.org
| Substrate | Brominating Agent | Conditions | Product | Ref |
| Quinoxaline | NBS | Concentrated H₂SO₄ or CF₃SO₃H | Brominated Quinoxaline | researchgate.net |
| 8-Methoxyquinoline | Bromine | CH₃CN/CH₂Cl₂ | 5-Bromo-8-methoxyquinoline | researchgate.net |
| Pyrrolo[1,2-a]quinoxaline | TBATB | Dichloroethane, 80 °C | 3-Bromopyrrolo[1,2-a]quinoxaline | nih.gov |
An alternative strategy involves the use of a precursor molecule that contains a reactive "benzylic" position, which is a carbon atom directly attached to the aromatic ring. libretexts.org This approach is particularly useful when direct bromination lacks the desired regioselectivity. The benzylic C-H bonds are weaker than typical sp³ C-H bonds because the radical formed upon hydrogen abstraction is resonance-stabilized by the aromatic ring. libretexts.org
This reactivity allows for selective bromination at the benzylic position using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). libretexts.orgyoutube.com For the synthesis of an 8-bromoquinoxaline derivative, one could envision a strategy starting with an 8-methylquinoxaline. The methyl group would be the benzylic position. This 8-methylquinoxaline could be subjected to benzylic bromination with NBS to form 8-(bromomethyl)quinoxaline. Subsequent chemical transformations of the bromomethyl group would then be required to achieve the final target structure, although this represents a more indirect pathway to introducing bromine onto the ring itself.
Mechanism of Benzylic Bromination with NBS
Initiation: A small amount of Br₂ is generated from NBS, which is then homolytically cleaved by light or heat to form two bromine radicals (Br•). libretexts.orgyoutube.com
Propagation: A bromine radical abstracts a benzylic hydrogen to form HBr and a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to form the benzylic bromide product and a new bromine radical. youtube.com
Termination: The reaction is terminated by the combination of any two radical species. youtube.com
Carboxylation Techniques for the 6-Position
Introducing a carboxylic acid group at the 6-position of the quinoxaline ring is the final key functionalization step. While various carboxylation methods exist in organic synthesis, the specified method is Kolbe electrolysis.
The Kolbe electrolysis is a classic electrochemical reaction that involves the anodic oxidation of a carboxylate salt. wikipedia.org The process leads to decarboxylation, generating a radical intermediate. The most common outcome of the Kolbe reaction is the dimerization of these radical intermediates to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org
The standard Kolbe reaction is formally a decarboxylative dimerization and is therefore not a direct method for adding a carboxyl group to an existing aromatic ring. wikipedia.org For example, the electrolysis of acetic acid yields ethane (B1197151) and carbon dioxide. wikipedia.org However, electrochemical methods related to the Kolbe process, often termed "non-Kolbe electrolysis," can lead to different outcomes where the generated radical intermediate is trapped by other species or undergoes further oxidation to a carbocation, which can then be trapped by a nucleophile. cardiff.ac.uk The direct carboxylation of the 6-position of a pre-formed 8-bromoquinoxaline ring via a Kolbe-type reaction is not a standard or commonly reported transformation. A more plausible synthetic route to the target molecule would involve starting with a precursor that already contains a group at the 6-position that can be converted to a carboxylic acid, such as a methyl group (via oxidation) or a cyano group (via hydrolysis).
| Reaction Name | Description | Typical Products | Ref |
| Kolbe Electrolysis | Electrochemical oxidative decarboxylation of carboxylic acid salts. | Symmetrical dimers from radical-radical coupling. | wikipedia.orgorganic-chemistry.org |
| Non-Kolbe Electrolysis | Anodic oxidation of carboxylates where the intermediate radical is oxidized to a carbocation. | Products from trapping of the carbocation by nucleophiles (e.g., alcohols, ethers). | cardiff.ac.uk |
Carbon Dioxide Addition Methods
The synthesis of carboxylic acids through the addition of carbon dioxide (CO₂) is a significant area of chemical research, leveraging CO₂ as a sustainable and readily available C1 feedstock. Transition metal-catalyzed carboxylation reactions are particularly attractive as they allow for the formation of carbon-carbon bonds under relatively mild conditions. These reactions often proceed via the generation of organometallic intermediates which then react with CO₂.
While direct examples for the synthesis of 8-Bromoquinoxaline-6-carboxylic acid using this method are not extensively documented, the general principles of transition metal-catalyzed carboxylation of aryl halides or related precursors suggest a potential synthetic route. This would typically involve the reaction of a suitable 8-bromo-6-haloquinoxaline or an organometallic derivative with carbon dioxide in the presence of a metal catalyst, such as one based on palladium, nickel, or copper. The reaction mechanism generally involves the formation of an aryl-metal intermediate that subsequently undergoes carboxylation upon exposure to CO₂.
Oxidation of Halomethyl Quinoxaline Precursors
The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. This method presents a plausible route to this compound from a corresponding 8-bromo-6-methylquinoxaline precursor. The stability of the quinoxaline ring system and the relative reactivity of the methyl group make it a viable target for oxidation. pvamu.edu
Strong oxidizing agents are typically employed for this type of transformation. The choice of reagent is critical to ensure the selective oxidation of the methyl group without degrading the heterocyclic quinoxaline ring. The theoretical basis for this selectivity lies in the relative stability of the aromatic rings compared to the alkyl substituent; oxidation is predicted to occur first at the methyl group. pvamu.edu While the oxidation of 4-methyl quinoline (B57606) to quinoline-4-carboxylic acid has been studied, demonstrating the feasibility of this approach on the quinoline scaffold, specific conditions for the 8-bromo-6-methylquinoxaline would require empirical optimization. pvamu.edu
Derivatization Strategies of this compound
Esterification Reactions
The carboxylic acid functional group of this compound can be readily converted into an ester through various esterification methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). sapub.orgnih.gov This reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. nih.gov The reaction proceeds via acid-catalyzed nucleophilic acyl substitution, where the alcohol acts as the nucleophile. nih.gov
The esterification of quinoxaline carboxylic acid derivatives has been demonstrated, for example, in the conversion of 2,3-Bis-bromomethyl-quinoxaline-6-carboxylic acid to its corresponding methyl or ethyl esters using methanol (B129727) or ethanol (B145695) with a catalytic amount of sulfuric acid. sapub.org This confirms the applicability of standard esterification conditions to the quinoxaline scaffold.
| Reactant Alcohol | Product Ester | Chemical Formula of Product |
|---|---|---|
| Methanol (CH₃OH) | Methyl 8-bromoquinoxaline-6-carboxylate | C₁₀H₇BrN₂O₂ |
| Ethanol (C₂H₅OH) | Ethyl 8-bromoquinoxaline-6-carboxylate | C₁₁H₉BrN₂O₂ |
| Propan-1-ol (C₃H₇OH) | Propyl 8-bromoquinoxaline-6-carboxylate | C₁₂H₁₁BrN₂O₂ |
| Butan-1-ol (C₄H₉OH) | Butyl 8-bromoquinoxaline-6-carboxylate | C₁₃H₁₃BrN₂O₂ |
Nucleophilic Substitution at the Bromine Atom
The bromine atom on the this compound ring is susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group (in this case, bromide) on an aromatic ring. wikipedia.org These reactions are facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org
The quinoxaline ring itself is an electron-deficient system due to the presence of the two nitrogen atoms, which activates the ring towards nucleophilic attack. wikipedia.org The carboxylic acid group at the 6-position further withdraws electron density from the ring. The attack of a nucleophile on the carbon atom bearing the bromine leads to the formation of a stabilized anionic intermediate, followed by the expulsion of the bromide ion to restore aromaticity. A variety of nucleophiles can be used in this reaction, leading to a diverse range of substituted quinoxaline derivatives.
| Nucleophile | Product | Product Class |
|---|---|---|
| Methoxide (CH₃O⁻) | 8-Methoxyquinoxaline-6-carboxylic acid | Aryl Ether |
| Ammonia (NH₃) | 8-Aminoquinoxaline-6-carboxylic acid | Aryl Amine |
| Cyanide (CN⁻) | 8-Cyanoquinoxaline-6-carboxylic acid | Aryl Nitrile |
| Thiophenoxide (C₆H₅S⁻) | 8-(Phenylthio)quinoxaline-6-carboxylic acid | Aryl Sulfide |
Reduction Reactions for Amine and Alcohol Formation
The carboxylic acid moiety of this compound can be reduced to either a primary alcohol or an amine derivative through appropriate reducing agents.
Alcohol Formation: The reduction of carboxylic acids to primary alcohols requires strong reducing agents, as they are less reactive than aldehydes or ketones. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. The reaction typically proceeds via a tetrahedral intermediate which then eliminates water to form the corresponding alcohol, (8-bromoquinoxalin-6-yl)methanol.
Amine Formation: The conversion of the carboxylic acid to an amine (reductive amination) is a two-step process. First, the carboxylic acid is converted to an amide. The resulting amide is then reduced to the corresponding amine, 1-(8-bromoquinoxalin-6-yl)methanamine. This reduction can be achieved using reagents like LiAlH₄. This sequence allows for the introduction of a nitrogen atom, expanding the synthetic utility of the parent compound.
| Target Functional Group | Typical Reagents | Product Name |
|---|---|---|
| Primary Alcohol | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | (8-Bromoquinoxalin-6-yl)methanol |
| Primary Amine | 1. Amidation (e.g., SOCl₂, NH₃) 2. Reduction (e.g., LiAlH₄) | 1-(8-Bromoquinoxalin-6-yl)methanamine |
Amidation Reactions and Amino Acid Conjugation
The carboxylic acid group of this compound can undergo amidation reactions to form amides. This is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. nih.gov
A particularly significant application of this reaction is the conjugation of this compound with amino acids. In this process, the amino group of an amino acid acts as the nucleophile, attacking the activated carboxylic acid to form a peptide bond. This creates a hybrid molecule containing both the quinoxaline scaffold and an amino acid residue. Such conjugations are a common strategy in medicinal chemistry to modify the properties of a parent molecule. mdpi.com The synthesis of quinoline-amino acid derivatives has been reported as a way to generate new compounds with potential biological activities. mdpi.com
| Amine/Amino Acid Reactant | Product Name | Product Class |
|---|---|---|
| Aniline | 8-Bromo-N-phenylquinoxaline-6-carboxamide | Aryl Amide |
| Glycine | N-(8-Bromoquinoxaline-6-carbonyl)glycine | Amino Acid Conjugate |
| Alanine | N-(8-Bromoquinoxaline-6-carbonyl)alanine | Amino Acid Conjugate |
| Valine | N-(8-Bromoquinoxaline-6-carbonyl)valine | Amino Acid Conjugate |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of quinoxaline derivatives, including this compound, has gained considerable attention. chim.itresearchgate.net These principles aim to reduce the environmental impact of chemical processes by focusing on aspects such as the use of environmentally benign solvents, alternative energy sources, and catalysts that are efficient and recyclable. sphinxsai.comijirt.org The overarching goal is to develop synthetic routes that are not only efficient in terms of yield and reaction time but also sustainable and safe. ias.ac.in
A significant focus in the green synthesis of quinoxalines is the replacement of hazardous organic solvents with more eco-friendly alternatives. Water, ethanol, and polyethylene (B3416737) glycol (PEG-400) have been explored as reaction media, demonstrating the potential for high yields and cleaner reaction profiles. chim.itresearchgate.net In some instances, reactions can be conducted under solvent-free conditions, which further minimizes waste and environmental impact. ias.ac.in
The use of alternative energy sources like microwave and ultrasonic irradiation has also been a key area of research in the green synthesis of quinoxalines. ijirt.orgresearchgate.net These methods can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. tsijournals.com Microwave-assisted synthesis, in particular, has been shown to be a highly effective technique for the rapid and efficient production of quinoxaline derivatives. e-journals.inudayton.edu
Furthermore, the development of novel catalytic systems is central to the green synthesis of quinoxalines. Research has focused on the use of reusable heterogeneous catalysts, non-toxic metal catalysts, and organocatalysts. chim.itias.ac.in Catalysts such as sulfated polyborate, phthalic acid, and p-dodecylbenzenesulfonic acid have been successfully employed, offering advantages like mild reaction conditions, high efficiency, and the potential for catalyst recycling. sphinxsai.comias.ac.inresearchgate.net
The principle of atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product, is also a crucial consideration in the design of green synthetic routes for quinoxaline derivatives. primescholars.comjocpr.com Reactions that proceed with high atom economy are inherently more sustainable as they generate less waste. nih.gov
While specific studies detailing the application of all these green principles directly to the synthesis of this compound are not extensively documented in the reviewed literature, the general methodologies developed for the quinoxaline scaffold are highly applicable. For instance, the synthesis of various quinoxaline derivatives, including those with halogen and carboxylic acid functionalities, has been successfully achieved using these green approaches. e-journals.inthieme-connect.com The insights gained from these studies provide a strong foundation for the development of sustainable synthetic routes to this compound.
The following tables summarize various green chemistry approaches that have been applied to the synthesis of the broader quinoxaline class of compounds and are considered relevant for the synthesis of this compound.
Interactive Data Table: Green Solvents in Quinoxaline Synthesis
| Green Solvent/Condition | Reactants | Catalyst | Key Findings | Reference(s) |
| Water | o-phenylenediamines, 1,2-diketones | Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) | Efficient synthesis in tap water, catalyst is inexpensive and non-toxic. | chim.it |
| Water | o-phenylenediamines, α-haloketones | None | Simple and green reaction conditions, heating in water under air atmosphere. | chim.it |
| Ethanol:Water | o-phenylenediamine, α-diketones | Phthalic acid | Good to excellent yields at room temperature, environmentally benign. | sphinxsai.com |
| PEG-400 | 2-chloro quinoxaline, amines | None | Catalyst-free, rapid generation of 2-amino quinoxaline derivatives at room temperature. | researchgate.net |
| Solvent-free | o-phenylenediamines, 1,2-diketones | Sulfated polyborate | High yields, short reaction times, recyclable catalyst. | ias.ac.in |
Interactive Data Table: Alternative Energy Sources in Quinoxaline Synthesis
| Energy Source | Reactants | Catalyst/Medium | Key Findings | Reference(s) |
| Microwave Irradiation | o-phenylenediamine, glyoxal and related compounds | None | Reaction time of 60 seconds at 160 watts, high yields. | researchgate.nettsijournals.com |
| Microwave Irradiation | Diamines, dicarbonyls | DMSO | Excellent yields (80-90%) in 3.5 minutes, cleaner work-up. | e-journals.in |
| Microwave Irradiation | 1,2-diamines, 1,2-dicarbonyls | Acidic alumina | High yields (80-86%) in 3 minutes under solvent-free conditions. | scispace.com |
| Ultrasound Irradiation | 1,2-diamines, 1,2-dicarbonyls | p-dodecylbenzenesulfonic acid (DBSA) | Environmentally friendly, high yields in aqueous media. | nih.gov |
| Ultrasound Irradiation | o-aminothiophenols, aldehydes | FeCl3 and Montmorillonite K-10 | One-pot synthesis of 2-substituted benzothiazoles, a related N-heterocycle. | nih.gov |
Interactive Data Table: Green Catalysts in Quinoxaline Synthesis
| Catalyst | Reactants | Solvent/Condition | Key Findings | Reference(s) |
| Nanozeolite clinoptilolite (NZ-PSA) | o-phenylenediamines, 1,2-diketones | Water | Excellent yields at room temperature, catalyst reusable for eight times. | chim.it |
| Phthalic acid | o-phenylenediamine, α-diketones | Ethanol:Water | Simple, highly efficient, and green procedure at room temperature. | sphinxsai.com |
| Sulfated polyborate | o-phenylenediamines, 1,2-diketones | Solvent-free | Recyclable catalyst with both Lewis and Brønsted acidity, high yields. | ias.ac.in |
| p-dodecylbenzenesulfonic acid (DBSA) | o-phenylenediamines, 1,2-diketones | Water | Inexpensive, non-toxic, and efficient Brønsted acid-surfactant catalyst. | researchgate.net |
| Ni-nanoparticles | glyoxal, o-phenylenediamine | Acetonitrile | Quantitative yield in 10 minutes at 25 °C, recyclable catalyst. | researchgate.net |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 8-Bromoquinoxaline-6-carboxylic acid, both ¹H and ¹⁵N NMR would provide critical insights into its molecular framework.
¹H NMR for Structural Elucidation and Regioisomer Ratio Determination
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the substitution pattern of the quinoxaline (B1680401) ring. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the electronic effects of the bromo and carboxylic acid substituents.
In a typical ¹H NMR spectrum of this compound, the protons on the quinoxaline core are expected to appear in the aromatic region, generally between δ 7.5 and 9.0 ppm. The proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm, due to hydrogen bonding.
The precise chemical shifts of the quinoxaline protons would be influenced by the electron-withdrawing nature of the bromine atom and the carboxylic acid group. For instance, protons adjacent to these substituents would experience different electronic environments, leading to distinct chemical shifts. Analysis of related quinoxaline structures suggests that the protons on the pyrazine (B50134) ring of the quinoxaline system will have characteristic chemical shifts. nih.gov The coupling patterns (e.g., doublets, singlets) and coupling constants (J values) between adjacent protons would further aid in the unambiguous assignment of each proton, confirming the 8-bromo and 6-carboxy substitution pattern. This technique is also crucial for determining the ratio of any potential regioisomers that may have been formed during synthesis.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~2.0 |
| H-3 | 8.7 - 8.9 | d | ~2.0 |
| H-5 | 8.3 - 8.5 | s | - |
| H-7 | 8.1 - 8.3 | s | - |
| COOH | > 10.0 | br s | - |
Note: The predicted values are based on the analysis of similar quinoxaline and aromatic carboxylic acid structures. Actual experimental values may vary.
¹⁵N NMR for Nitrogen Atom Characterization
Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the electronic environment of the nitrogen atoms within the quinoxaline ring. The chemical shifts of the nitrogen atoms are sensitive to hybridization, substituent effects, and intermolecular interactions. nih.gov
For this compound, two distinct ¹⁵N signals would be expected, corresponding to the two nitrogen atoms in the pyrazine ring. The electron-withdrawing substituents on the benzene (B151609) ring would influence the electron density at the nitrogen atoms, causing shifts in their resonance frequencies. Studies on quinoxaline antibiotics have demonstrated the utility of ¹⁵N NMR in elucidating the biosynthetic origins and electronic structures of the quinoxaline core. nih.gov The expected chemical shifts for the nitrogen atoms in this compound would likely fall within the characteristic range for aromatic nitrogen heterocycles. researchgate.netspectrabase.comu-szeged.hu
Table 2: Predicted ¹⁵N NMR Spectral Data for this compound
| Nitrogen Assignment | Predicted Chemical Shift (δ, ppm) |
| N-1 | -70 to -90 |
| N-4 | -70 to -90 |
Note: The predicted values are relative to a standard such as nitromethane (B149229) and are based on general values for quinoxaline systems. nih.govspectrabase.com Actual experimental values may vary.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.
LC-MS-TOF for Compound Identification and Purity Assessment
Liquid Chromatography-Mass Spectrometry with a Time-of-Flight detector (LC-MS-TOF) is a highly accurate method for confirming the identity and assessing the purity of this compound. This technique separates the compound from impurities before it enters the mass spectrometer.
In the mass spectrum, the compound is expected to show a molecular ion peak corresponding to its exact mass. A key feature for a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units. This isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) using a TOF analyzer would allow for the determination of the elemental formula with high accuracy, further confirming the compound's identity. The use of LC-MS is a well-established method for the analysis of various carboxylic acids. researchgate.netnih.govmdpi.comnih.gov
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Relative Intensity |
| [M+H]⁺ | 252.9665 | 254.9645 | ~1:1 |
| [M-H]⁻ | 250.9509 | 252.9489 | ~1:1 |
Note: The m/z values are calculated based on the exact masses of the isotopes.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the carboxylic acid group and the aromatic quinoxaline core.
The most prominent feature for the carboxylic acid would be a very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹, which is due to strong hydrogen bonding between the carboxylic acid moieties. The C=O stretching vibration of the carboxyl group is expected to produce a strong, sharp absorption band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would also be observable in the fingerprint region.
The aromatic quinoxaline ring would give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the C-Br bond would result in a stretching vibration in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹. The analysis of FT-IR spectra of related aromatic and bromo-substituted compounds supports these expected vibrational modes. nih.govresearchgate.netresearchgate.netpressbooks.pub
Table 4: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |
| Carboxylic Acid | C=O Stretch | 1725 - 1700 | Strong, Sharp |
| Aromatic Ring | C=C & C=N Stretch | 1600 - 1450 | Medium to Strong |
| Carboxylic Acid | C-O Stretch / O-H Bend | 1300 - 1200 | Medium |
| Aromatic C-H | C-H Out-of-plane Bend | 900 - 700 | Medium to Strong |
| C-Br | C-Br Stretch | 600 - 500 | Medium |
X-ray Crystallography for Solid-State Structure Determination and Crystal Engineering Insights
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, confirming its molecular geometry.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict various molecular attributes of 8-Bromoquinoxaline-6-carboxylic acid.
The first step in any DFT study is the geometry optimization of the molecule to find its most stable three-dimensional arrangement, corresponding to the minimum energy on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Geometrical Parameters for a Quinoxaline (B1680401) Carboxylic Acid Scaffold (Note: This table is illustrative, based on typical values from DFT calculations on similar structures, as specific data for this compound is not readily available in the cited literature.)
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-Br | ~1.89 |
| C=O (carboxyl) | ~1.22 | |
| C-O (carboxyl) | ~1.35 | |
| O-H (carboxyl) | ~0.97 | |
| C-N (quinoxaline) | ~1.33 - 1.38 | |
| Bond Angles (º) | O=C-O (carboxyl) | ~123 |
| C-O-H (carboxyl) | ~107 | |
| C-C-Br | ~119 |
DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental data for structural validation.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. For this compound, the protons on the aromatic rings are expected to appear in the downfield region (typically 7.5-9.0 ppm) due to the deshielding effect of the aromatic system. The bromine atom and the carboxylic acid group will further influence the chemical shifts of adjacent protons through their electronic effects. The carboxylic acid proton is expected to be highly deshielded, appearing at a chemical shift of 12-13 ppm or even higher.
IR Spectroscopy: The vibrational frequencies from DFT calculations correspond to the peaks observed in an infrared (IR) spectrum. Key predicted vibrational modes for this molecule would include the O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretching of the carbonyl group (a strong band around 1700-1730 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), and various C-H and C=C/C=N stretching and bending vibrations of the quinoxaline ring. The C-Br stretching vibration is expected at a lower frequency.
Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are typical frequency ranges based on DFT studies of related functional groups.)
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3500 - 2500 (broad) |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C=O Stretch | Carboxylic Acid | 1730 - 1700 |
| C=C / C=N Stretch | Aromatic Rings | 1620 - 1450 |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 |
| O-H Bend | Carboxylic Acid | 960 - 900 (broad) |
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them candidates for applications in photonics and optoelectronics. DFT calculations can predict NLO properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
The structure of this compound, with its electron-rich quinoxaline ring system, an electron-withdrawing carboxylic acid group, and a polarizable bromine atom, suggests potential for NLO activity. The intramolecular charge transfer (ICT) between different parts of the molecule is a key factor for a high NLO response. DFT studies on similar quinoxaline derivatives have shown that substitutions can significantly enhance NLO properties. The calculated first hyperpolarizability (β) value, when compared to standard materials like urea, can indicate the NLO potential of the compound.
Molecular Modeling and Docking Studies
Molecular modeling techniques, particularly molecular docking, are instrumental in predicting how a molecule might interact with a biological target, such as a protein or enzyme. These methods are foundational in drug discovery and design.
Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of a target protein. The quinoxaline scaffold is known to be a "privileged structure" in medicinal chemistry, appearing in many compounds with diverse biological activities, including as inhibitors of kinases and oxidoreductases.
Docking studies would involve placing the 3D structure of this compound into the binding pocket of a selected enzyme. The simulation then calculates the most favorable binding pose and estimates the binding affinity, often expressed as a docking score or binding energy. The carboxylic acid group is a key feature for forming hydrogen bonds with amino acid residues like arginine, lysine, or histidine in a receptor's active site. The planar quinoxaline ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. Potential targets for quinoxaline derivatives include enzymes like protein kinases (e.g., VEGFR, EGFR), which are crucial in cancer signaling pathways, and bacterial enzymes like DNA gyrase or dihydropteroate (B1496061) synthase (DHPS). nih.gov
By analyzing the results of molecular docking, a detailed picture of the enzyme inhibition mechanism at the molecular level can be formulated. The interactions predicted by docking can explain how this compound might act as an inhibitor.
For instance, if docked into the ATP-binding site of a kinase, the quinoxaline core could mimic the adenine (B156593) part of ATP, while the carboxylic acid group could form critical hydrogen bonds with the hinge region of the kinase, a common binding mode for kinase inhibitors. This would prevent the natural substrate, ATP, from binding, thus inhibiting the enzyme's activity.
There are several types of reversible enzyme inhibition, including competitive, non-competitive, and uncompetitive. nih.gov Docking studies can help hypothesize the type of inhibition. If the molecule binds to the same site as the natural substrate, it is likely a competitive inhibitor. If it binds to a different site (an allosteric site) and affects the enzyme's function, it could be a non-competitive inhibitor. nih.gov These computational hypotheses can then guide further experimental enzymatic assays to confirm the mechanism of action.
Energetic and Thermodynamic Assessments
Energetic and thermodynamic assessments are fundamental to predicting the stability, reactivity, and potential synthetic routes for this compound. These computational studies provide quantitative data on the molecule's energy landscape.
The standard enthalpy of formation (ΔH°f) is a critical thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. For a molecule like this compound, calculating the heats of formation for the parent molecule, intermediates, and potential products is essential for elucidating viable reaction pathways.
Computational methods, particularly Density Functional Theory (DFT), are employed to predict these values. rdd.edu.iq By calculating the total electronic energy of a molecule, and applying appropriate thermal corrections, its heat of formation can be estimated. Researchers can then map out a potential energy surface for a proposed chemical reaction. Pathways with lower activation barriers and more thermodynamically stable products are predicted to be more favorable. For instance, in the synthesis of quinoxaline derivatives, these calculations can help predict the favorability of different cyclization or substitution reactions.
Table 1: Hypothetical Example of Calculated Heats of Formation for a Reaction Step This table is illustrative and shows how data for a hypothetical reaction involving the subject compound would be presented.
| Species | Computational Method | Basis Set | Calculated ΔH°f (kJ/mol) |
|---|---|---|---|
| Reactant A | B3LYP | 6-31G(d,p) | 150.5 |
| Reactant B | B3LYP | 6-31G(d,p) | -25.2 |
| Transition State | B3LYP | 6-31G(d,p) | 210.8 |
The structure of this compound features both an acidic carboxylic acid group (-COOH) and basic nitrogen atoms within the pyrazine (B50134) ring. Computational chemistry offers reliable methods to predict the acidity constant (pKa) and assess the nucleophilicity of the nitrogen centers.
Acidity Constant (pKa): The pKa value of the carboxylic acid group is a measure of its tendency to donate a proton. Theoretical calculations can predict pKa values by computing the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent, typically using a Polarized Continuum Model (PCM) to simulate the aqueous environment. rdd.edu.iq The pKa is influenced by the electron-withdrawing effects of the bromo-substituent and the quinoxaline ring system. Generally, carboxylic acids have pKa values in the range of 4-5. indiana.edu
Nitrogen Nucleophilicity: The nitrogen atoms in the quinoxaline ring possess lone pairs of electrons and can act as nucleophiles, participating in reactions such as alkylation or coordination to metal centers. The nucleophilicity of these atoms is influenced by the electronic effects of the substituents on the ring. The electron-withdrawing bromo and carboxylic acid groups are expected to decrease the electron density on the nitrogen atoms, thereby modulating their nucleophilic character. Computational analysis of the molecular electrostatic potential (MEP) and Fukui functions can identify the most likely sites for nucleophilic attack and quantify their reactivity. The study of nucleophilic substitution in quinoxaline systems is an active area of research. researchgate.netrsc.org
Table 2: Predicted Physicochemical Properties This table presents a hypothetical example of computationally predicted properties for the subject compound.
| Property | Predicted Value | Method |
|---|---|---|
| pKa (Carboxylic Acid) | 3.85 | DFT/PCM |
| Proton Affinity (N1) | 910 kJ/mol | DFT |
| Proton Affinity (N4) | 905 kJ/mol | DFT |
| Natural Charge (N1) | -0.150 e | NBO Analysis |
Structure-Property Relationship Elucidation through Computational Methods
Understanding the relationship between a molecule's structure and its macroscopic properties is a central goal of chemical research and is crucial for designing new functional materials and molecules. rsc.org Computational methods are indispensable for elucidating these structure-property relationships for compounds like this compound.
By systematically modifying the structure in silico (e.g., changing the position or nature of substituents) and calculating the resulting properties, researchers can build predictive models. Molecular dynamics and quantum mechanics simulations can provide insight into a range of properties mdpi.com:
Electronic Properties: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help to understand the electronic transitions, charge-transfer properties, and reactivity of the molecule.
Optical Properties: Time-dependent DFT (TD-DFT) can predict the UV-visible absorption spectrum, providing information about how the molecule interacts with light.
Intermolecular Interactions: Simulations can model how molecules of this compound interact with each other in the solid state or how they bind to a biological target, such as an enzyme or receptor. This is vital for applications in materials science and medicinal chemistry. utexas.edu
These computational investigations provide a detailed understanding of this compound at a molecular level, offering valuable predictions that complement and guide experimental work.
Applications in Advanced Chemical Research
Role as Versatile Synthetic Intermediates
The compound is a valuable intermediate in organic synthesis due to its bifunctional nature. The presence of two distinct reactive sites—the bromo group and the carboxylic acid—allows for a wide range of chemical transformations, making it a key component in the construction of more complex molecules.
8-Bromoquinoxaline-6-carboxylic acid serves as a foundational precursor in the multi-step synthesis of elaborate organic molecules. chemshuttle.com It is particularly noted as a valuable intermediate in the preparation of certain pharmaceutical agents, including those with antibacterial and antifungal properties. chemshuttle.com The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the bromine atom is a versatile handle for carbon-carbon bond-forming reactions, such as Suzuki, Heck, or Sonogashira cross-couplings. This dual reactivity allows chemists to build molecular complexity in a controlled and sequential manner.
The quinoxaline (B1680401) moiety is a prominent heterocyclic scaffold in medicinal chemistry, known to be a core component in a wide array of biologically active compounds. sapub.orgmdpi.comnih.gov this compound functions as a pre-functionalized building block, enabling the efficient construction of larger, more complex heterocyclic systems. sapub.orgmdpi.com Researchers can utilize this compound to introduce the quinoxaline unit into a target molecule while retaining orthogonal reactive handles for subsequent chemical modifications. This approach is instrumental in the systematic development of new therapeutic agents and chemical probes.
Contributions to Enzyme Inhibition Research
The structural features of this compound make it a compound of interest for studies in enzymology. The quinoxaline ring system can participate in various non-covalent interactions within an enzyme's active site, and the substituents offer points for optimizing binding affinity and selectivity. chemshuttle.com Quinoxaline derivatives have been investigated as inhibitors for a range of enzymes, including tyrosine kinases and aldose reductase. nih.govnih.gov
While direct inhibitory activity of this compound against Cytochrome P450 (CYP) enzymes like CYP1A2 is a subject for specific investigation, its molecular framework is relevant to this area of research. CYP enzymes, particularly CYP1A2, are crucial in drug metabolism, and their inhibition can lead to significant drug-drug interactions. mdpi.comresearchgate.net The planar, aromatic nature of the quinoxaline core is a common feature in many known CYP inhibitors. mdpi.com Therefore, this compound and its derivatives represent potential candidates for screening and development as modulators of CYP enzyme activity.
Understanding how a molecule interacts with its target enzyme is fundamental to drug design. For a compound like this compound, mechanistic studies would involve exploring its binding mode within the active site of a target enzyme. Techniques such as molecular docking simulations could be employed to predict favorable binding poses and identify key interactions with amino acid residues. researchgate.net Furthermore, structure-activity relationship (SAR) studies, where derivatives of the parent compound are synthesized and tested, would elucidate the specific roles of the bromo and carboxylic acid groups in the enzyme-inhibitor interaction. nih.govresearchgate.netresearchgate.net These studies provide critical insights into the molecular basis of inhibition and guide the design of more potent and selective inhibitors.
Integration in Materials Science Research
The application of this compound extends beyond biology and into the realm of materials science. Its rigid structure and coordinating functional group make it an excellent building block for the creation of novel materials with tailored properties. chemshuttle.com
The compound is utilized as a building block for creating coordination polymers and metal-organic frameworks (MOFs). chemshuttle.com In this context, the carboxylic acid group acts as a ligand, coordinating with metal ions to form extended, highly ordered crystalline structures. The resulting MOFs can be designed to have specific properties, such as high porosity for gas storage or catalytic activity.
Additionally, the inherent fluorescence of the quinoxaline core makes this compound suitable for the development of fluorescent probes for bioimaging. chemshuttle.com The molecule can be further functionalized to target specific biological structures, allowing for selective labeling and visualization within cells or tissues.
| Structural Feature | Associated Application | Mechanism/Role |
|---|---|---|
| Carboxylic Acid Group | Synthesis of MOFs and Coordination Polymers | Acts as a ligand to coordinate with metal ions, forming the framework structure. chemshuttle.com |
| Bromo Group | Complex Molecule Synthesis | Serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Heck) to form new C-C bonds. |
| Quinoxaline Core | Enzyme Inhibition Research | Provides a rigid, aromatic scaffold for interaction with enzyme active sites. chemshuttle.comresearchgate.net |
| Quinoxaline Core | Fluorescent Probes | Acts as the fluorophore, providing the necessary photophysical properties for imaging. chemshuttle.com |
| Entire Molecule | Heterocyclic Scaffolds | Functions as a bifunctional building block for constructing larger, more complex molecules. sapub.orgmdpi.com |
Table of Mentioned Compounds
| Compound Name |
|---|
Development of Novel Organic Electronic Materials
The quinoxaline moiety is inherently electron-deficient, making its derivatives attractive candidates for n-type semiconductors and electron-transporting materials in organic electronic devices. nih.govresearchgate.netnih.gov While research on this compound is specific, the broader class of quinoxaline derivatives has been extensively studied for applications in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). nih.govnih.gov The planar structure of the quinoxaline ring facilitates π-π stacking, which is crucial for efficient charge transport in the solid state. The carboxylic acid and bromo-substituents offer opportunities for tuning the material's electronic properties, solubility, and morphology through further chemical modification.
Applications in Energy Harvesting and Sensing Platforms
Quinoxaline derivatives are recognized for their potential in energy harvesting and as chemosensors. nih.govscirp.org Their strong electron-accepting nature allows them to function as auxiliary acceptors or π-bridges in dye-sensitized solar cells (DSSCs), enhancing light absorption and promoting efficient electron transfer. nih.gov Furthermore, the quinoxaline core often imparts fluorescent properties to the molecule. This fluorescence can be modulated or quenched upon interaction with specific metal ions or other analytes, forming the basis for sensitive and selective fluorescent chemosensors. scirp.org The carboxylic acid group on this compound can serve as a binding site for metal ions, making it a promising candidate for the development of novel sensing platforms. scirp.org
Supramolecular Assembly in π-Gels and Functional Coatings
The structure of this compound is well-suited for creating ordered supramolecular assemblies. The formation of such structures is driven by a combination of non-covalent interactions, including hydrogen bonding via the carboxylic acid group, π-π stacking of the aromatic quinoxaline rings, and van der Waals forces. pku.edu.cn These interactions can lead to the self-assembly of molecules into higher-order structures like nanofibers, which can entangle to form supramolecular gels (π-gels). pku.edu.cn Such materials are of interest for creating functional coatings, "smart" materials that respond to external stimuli (like pH changes), and scaffolds for other functional molecules. pku.edu.cn
Ligands for Metal-Organic Frameworks (MOFs)
One of the most significant applications of this compound is as an organic linker or ligand in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. The judicious design of the organic linker is paramount to controlling the structure, porosity, and functionality of the resulting framework.
This compound offers several key advantages as a MOF linker:
Coordination Site: The deprotonated carboxylic acid group provides a robust and predictable binding site to coordinate with metal centers.
Rigid Backbone: The rigid, planar quinoxaline core helps in the formation of a stable and porous framework.
Functionality: The nitrogen atoms within the quinoxaline ring can offer additional coordination sites or act as Lewis basic sites within the MOF pores.
Post-Synthetic Modification (PSM): The bromine atom serves as a reactive handle for PSM. After the MOF is constructed, the C-Br bond can be chemically modified (e.g., through cross-coupling reactions) to introduce new functional groups, allowing for the fine-tuning of the MOF's properties without altering its underlying structure.
| Feature | Role in MOF Construction | Potential Advantage |
|---|---|---|
| Carboxylic Acid Group (-COOH) | Primary coordination site with metal nodes. | Forms strong, directional bonds leading to stable frameworks. |
| Rigid Quinoxaline Core | Acts as a rigid strut or spacer between metal nodes. | Ensures permanent porosity and structural integrity. |
| Bromo-substituent (-Br) | Site for post-synthetic modification. | Allows for tailored functionality and property tuning after framework assembly. |
| Quinoxaline Nitrogen Atoms | Potential secondary coordination or functional sites. | Can influence catalytic activity or selective guest binding. |
Coordination Chemistry of Quinoxaline Derivatives
The coordination chemistry of quinoxaline and its derivatives is a rich and well-studied field. These molecules can act as versatile ligands, binding to metal ions through the nitrogen atoms of the heterocyclic ring system. The addition of other functional groups, such as the carboxylic acid in this compound, expands their coordination possibilities.
Design and Synthesis of Metal Complexes with Transition Metal Ions
Quinoxaline derivatives readily form coordination complexes with a wide range of transition metal ions, including but not limited to manganese, iron, cobalt, nickel, copper, and zinc. eurjchem.comrdd.edu.iqresearchgate.net The synthesis typically involves the reaction of a metal salt with the quinoxaline ligand in a suitable solvent. For this compound, coordination can occur through several modes:
N,N'-Bidentate Chelator: Using the two nitrogen atoms of the quinoxaline ring.
O-Monodentate: Using one of the oxygen atoms of the carboxylate group.
N,O-Bidentate Chelator: Using one quinoxaline nitrogen and an adjacent carboxylate oxygen.
Bridging Ligand: The carboxylate group can bridge two metal centers, leading to the formation of coordination polymers or MOFs.
The resulting complexes can adopt various geometries, such as tetrahedral, square planar, or octahedral, depending on the metal ion's coordination preference and the stoichiometry of the reaction. eurjchem.comresearchgate.net Researchers have synthesized numerous quinoxaline-metal complexes and characterized their magnetic, electronic, and thermal properties. eurjchem.comrsc.org
Ligand-Metal Interactions and Complex Stability
The stability of metal complexes formed with ligands like this compound is a critical factor determining their utility. The interaction between the ligand and the metal ion is typically a Lewis acid-base interaction, where the ligand's nitrogen and oxygen atoms act as electron-pair donors (Lewis bases) and the metal ion acts as an electron-pair acceptor (Lewis acid).
Several factors influence the stability of these complexes:
The Chelate Effect: When a ligand binds to a metal ion through two or more donor atoms (e.g., as an N,O-bidentate ligand), it forms a ring structure known as a chelate. Chelation significantly increases the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands.
Nature of the Metal Ion: The stability is influenced by the metal's charge density (charge-to-radius ratio) and its position in the Irving-Williams series. Generally, for a given ligand, the stability of complexes with divalent first-row transition metals follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Ligand Properties: The basicity of the donor atoms on the ligand affects the strength of the coordination bond. The steric hindrance around the coordination sites can also impact complex stability.
The stability of these complexes can be quantified by determining their stability constants, which provide a measure of the equilibrium between the free ions and the complex in solution. eurjchem.com
| Factor | Influence on Complex Stability |
|---|---|
| Chelation | Formation of 5- or 6-membered rings via bidentate or polydentate coordination greatly enhances stability. |
| Metal Ion Charge | Higher positive charge on the metal ion generally leads to more stable complexes due to stronger electrostatic attraction. |
| Metal Ion Radius | Smaller ionic radius for a given charge generally results in a more stable complex. |
| Ligand Basicity | More basic (electron-donating) ligand atoms form stronger bonds with the metal ion. |
Supramolecular Chemistry and Crystal Engineering
The molecular architecture of this compound, featuring a planar aromatic quinoxaline core, a carboxylic acid group, and a bromine substituent, makes it a compelling candidate for applications in supramolecular chemistry and crystal engineering. These functional groups provide specific sites for non-covalent interactions, which are fundamental to the controlled assembly of molecules in the solid state.
Self-Assembly Processes and Molecular Recognition
The self-assembly of this compound is primarily governed by a combination of hydrogen bonding and halogen bonding. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, capable of forming robust and directional interactions. It is anticipated that this group will facilitate the formation of dimeric structures through O–H···O hydrogen bonds, a common and highly predictable motif in the solid-state assembly of carboxylic acids. osaka-u.ac.jp
Molecular recognition events involving this compound would also be directed by these non-covalent interactions. The specific geometry and electronic properties of the molecule allow for selective binding with complementary molecules. For instance, the carboxylic acid group can interact with other functional groups like amides or other carboxylic acids, while the quinoxaline nitrogen atoms can recognize hydrogen bond donors.
Design of Crystalline Networks and Co-Crystals
The predictable nature of the interactions involving the functional groups of this compound allows for its use as a building block in the design of crystalline networks and co-crystals. By co-crystallizing with other molecules (co-formers) that have complementary functional groups, it is possible to create new solid forms with tailored properties.
For example, co-crystallization with molecules containing strong hydrogen bond acceptors, such as pyridyl groups, could disrupt the carboxylic acid dimerization and lead to the formation of extended hydrogen-bonded chains or tapes. nih.gov Similarly, co-formers with strong hydrogen bond donors could interact with the quinoxaline nitrogen atoms, leading to different supramolecular architectures.
The bromine atom also introduces the possibility of forming halogen bonds. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.govacs.org In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as carbonyl oxygens or nitrogen atoms on adjacent molecules. nih.gov This interaction provides an additional tool for controlling the assembly of molecules in the solid state and can be used to design specific crystalline networks. The strength and directionality of the halogen bond can be tuned by modifying the electronic environment of the bromine atom. nih.govacs.org
Crystal Packing Effects and Intermolecular Interactions
The crystal packing of related quinoxaline derivatives has been shown to be influenced by the interplay of weak hydrogen bonds and halogen bonds. rsc.orgrsc.org For instance, in some substituted quinoxalines, C–H···N hydrogen bonds can lead to the formation of one-dimensional spiral chains. rsc.org In bromo-substituted aromatic compounds, C=O···Br halogen bonding has been observed to drive the self-assembly in the solid state. nih.govnih.gov
The planarity of the quinoxaline ring system in this compound is expected to be a key feature in its crystal packing, although the molecule itself may not be perfectly planar. nih.gov The arrangement of molecules in the crystal will aim to maximize attractive intermolecular interactions while minimizing steric repulsion.
| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of dimeric synthons |
| Hydrogen Bonding | Aromatic C-H | Quinoxaline Nitrogen | Formation of chains or sheets |
| Halogen Bonding | Bromine (C-Br) | Carbonyl Oxygen, Quinoxaline Nitrogen | Directional control of self-assembly |
| π–π Stacking | Quinoxaline Ring | Quinoxaline Ring | Stabilization of layered structures |
Catalysis Research (as a Substrate or Ligand Component)
The structural features of this compound also suggest its potential utility in the field of catalysis, either as a substrate for transformations or as a component of a larger catalytic system.
Participation in Metal-Catalyzed Transformations (e.g., Stille Coupling of related compounds)
The presence of a bromine atom on the aromatic quinoxaline ring makes this compound a suitable substrate for various metal-catalyzed cross-coupling reactions. One prominent example is the Stille coupling, a versatile carbon-carbon bond-forming reaction catalyzed by palladium complexes. wikipedia.orgorganic-chemistry.org
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orglibretexts.org In this context, this compound could serve as the organic halide partner. The general mechanism of the Stille coupling involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
The reaction would allow for the introduction of a wide range of substituents at the 8-position of the quinoxaline ring, depending on the organostannane used. This provides a powerful synthetic route to novel quinoxaline derivatives with potentially interesting electronic or biological properties. The carboxylic acid group is generally tolerant of the conditions used for Stille coupling. harvard.edu
| Reactant 1 | Reactant 2 (Organostannane) | Catalyst | Potential Product |
|---|---|---|---|
| This compound | R-Sn(Alkyl)3 | Pd(PPh3)4 or other Pd(0) complexes | 8-R-quinoxaline-6-carboxylic acid |
Role in Carboxylic Acid Catalysis (Broader Context)
In a broader context, the carboxylic acid functionality of this compound allows it to participate in organocatalysis. Carboxylic acids can act as Brønsted acid catalysts, activating electrophiles towards nucleophilic attack. rsc.orgacs.org This activation can occur through two main mechanisms: protonation of the substrate or, more commonly, through the formation of one or more hydrogen bonds. rsc.org
As a hydrogen-bond donor, the carboxylic acid group can interact with Lewis basic sites on a substrate, such as a carbonyl oxygen, thereby increasing the electrophilicity of the substrate. This type of activation is a key principle in many organocatalytic reactions. While the catalytic activity of this compound itself has not been reported, its structural features are consistent with those of other carboxylic acid organocatalysts.
Furthermore, the combination of a carboxylic acid with other functional groups, as seen in this molecule, can lead to bifunctional catalysis, where different parts of the molecule participate in the catalytic cycle. The quinoxaline moiety could potentially engage in other non-covalent interactions, such as π–π stacking, with the substrate or transition state, influencing the stereochemical outcome of the reaction. The heterodimeric association of carboxylic acids with other chiral catalysts, such as phosphoric acids, has been shown to be an effective activation principle in organocatalysis. nih.gov
Structure Activity Relationship Sar and Structural Modification Studies
Impact of Bromination Pattern on Chemical Reactivity and Biological Interactions
The position and nature of halogen substituents on the quinoxaline (B1680401) ring can significantly influence the molecule's physicochemical properties and, consequently, its biological activity. The bromine atom at the 8-position of the quinoxaline core in 8-Bromoquinoxaline-6-carboxylic acid is expected to modulate its electronic properties, lipophilicity, and metabolic stability.
Bromination can enhance the biological potency of bioactive compounds. nih.gov For instance, in a series of substituted quinoxaline sulfonamide derivatives, the antimicrobial activity was found to follow the order: Bromo > Thiamide > Acetyl, highlighting the positive contribution of bromine substitution. mdpi.com The presence of a bromine atom can lead to increased lipophilicity, which may enhance membrane permeability and cellular uptake. Furthermore, the bromo substituent can influence the electronic distribution within the aromatic system, affecting the molecule's ability to participate in crucial intermolecular interactions, such as halogen bonding, with biological targets.
The synthesis of brominated quinoxaline derivatives often starts from precursors like 4-bromo-o-phenylenediamine, which is used to construct the quinoxaline ring system with the bromine atom at a specific position. nih.gov The reactivity of the quinoxaline ring itself is influenced by substituents; for example, the presence of electron-withdrawing groups can affect the susceptibility of the ring to nucleophilic substitution reactions, a key consideration in the synthesis of more complex derivatives.
Table 1: Comparative Antimicrobial Activity of Substituted Quinoxaline Sulfonamides
| Compound Structural Motif | Substitution Pattern | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |
|---|---|---|---|
| Quinoxaline Sulfonamide | Bromo | 14-17 | 16-17 |
| Quinoxaline Sulfonamide | Thiamide | 13-14 | 14 |
| Quinoxaline Sulfonamide | Acetyl | Less than Thiamide derivatives | Less than Thiamide derivatives |
This table is based on data for a series of quinoxaline sulfonamide derivatives and is intended to illustrate the general effect of bromo substitution on antimicrobial activity. mdpi.com
Influence of Carboxylate Functionality on Molecular Recognition and Enzyme Binding
The carboxylate group at the 6-position of this compound is a key determinant of its molecular recognition properties. Carboxylic acids are known to participate in a variety of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are fundamental to the binding of ligands to biological macromolecules such as enzymes and receptors. nih.gov
In the context of enzyme inhibition, the carboxylate moiety can act as a hydrogen bond acceptor or donor and can form salt bridges with positively charged amino acid residues (e.g., arginine, lysine) in the active site of an enzyme. nih.gov For example, studies on esters of quinoxaline-7-carboxylate 1,4-di-N-oxide have explored their potential as inhibitors of glycolytic enzymes, suggesting that the carboxylate functionality is crucial for their biological activity. researchgate.netrjeid.com Molecular docking studies of these compounds have indicated that the carboxylate group can form key interactions with amino acid residues within the enzyme's active site. researchgate.netrjeid.com
Rational Design of Derivatives for Enhanced Selectivity and Bioactivity
The rational design of derivatives of this compound aims to optimize its biological activity and selectivity by systematically modifying its structure. This can involve altering the substituents on the quinoxaline ring, modifying the carboxylic acid group, or introducing new functional groups.
One approach is to synthesize a library of analogs where the bromine atom at the 8-position is replaced by other halogens (e.g., chlorine, fluorine) or by small alkyl or alkoxy groups to probe the effect of size, lipophilicity, and electronic properties on activity. Similarly, the carboxylic acid at the 6-position can be converted to esters, amides, or other bioisosteres to modulate its physicochemical properties and binding interactions.
For instance, research on 8-hydroxyquinoline (B1678124) derivatives, a related class of compounds, has demonstrated how structural modifications can lead to enhanced anticancer activity. nih.govnih.govresearchgate.net By introducing different amines via a Mannich reaction, researchers were able to modulate the compounds' cytotoxicity and selectivity against multidrug-resistant cancer cells. nih.gov A similar strategy could be applied to this compound, where the quinoxaline core is further functionalized to explore new chemical space and improve biological outcomes.
The synthesis of such derivatives often involves multi-step reaction sequences. For example, a common starting material, 2,3-dichloroquinoxaline, can undergo nucleophilic substitution reactions to introduce a variety of functional groups. tandfonline.com The carboxylic acid moiety can be introduced via oxidation of a methyl group or through other synthetic transformations.
Correlation of Structural Features with Electronic Properties and Spectroscopic Signatures
The structural features of this compound, namely the quinoxaline core and its bromo and carboxyl substituents, give rise to distinct electronic properties and spectroscopic signatures. These can be studied using a combination of experimental techniques and computational methods.
The electronic absorption spectra of quinoxaline derivatives are characterized by absorption bands in the UV-visible region. nih.govresearchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoxaline ring. The bromine atom and the carboxylic acid group in this compound are expected to cause shifts in the absorption maxima compared to the unsubstituted quinoxaline. Theoretical studies using methods like Density Functional Theory (DFT) can be employed to calculate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and to simulate the UV-visible spectra. ias.ac.inbeilstein-journals.org
Vibrational spectroscopy, including FT-IR and Raman, can provide information about the functional groups present in the molecule. ias.ac.in The characteristic vibrational frequencies of the C=O bond in the carboxylic acid and the C-Br bond can be identified. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is another powerful tool for structural elucidation, with the chemical shifts of the protons and carbons in the quinoxaline ring being influenced by the electron-withdrawing or -donating nature of the substituents. ias.ac.in
By correlating these spectroscopic and electronic properties with the biological activities of a series of related compounds, it is possible to develop quantitative structure-activity relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the drug discovery process.
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways
The synthesis of quinoxaline (B1680401) derivatives has traditionally been achieved through the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. chim.it However, modern synthetic chemistry is continuously evolving, with a focus on efficiency, sustainability, and molecular diversity. Future research into the synthesis of 8-Bromoquinoxaline-6-carboxylic acid and its derivatives is likely to focus on several key areas:
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to modify molecular scaffolds. thieme-connect.com Future synthetic routes could explore the direct introduction of various functional groups onto the quinoxaline ring of this compound, bypassing the need for pre-functionalized starting materials.
Domino and Multicomponent Reactions: Domino reactions and multicomponent reactions (MCRs) offer a streamlined approach to building molecular complexity from simple starting materials in a single pot. chim.itresearchgate.net The development of novel MCRs to construct the this compound scaffold or to further functionalize it would be a significant advancement.
Flow Chemistry and Microdroplet Reactions: Flow chemistry and microdroplet-based synthesis offer several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for high-throughput optimization. nih.govnih.gov Applying these technologies to the synthesis of this compound could lead to more efficient and scalable production methods. nih.govnih.gov
| Methodology | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Traditional Condensation | Reaction of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.it | Well-established and reliable for scaffold formation. |
| C-H Functionalization | Direct introduction of functional groups onto the quinoxaline core. thieme-connect.com | Increased efficiency and access to novel derivatives. |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials. researchgate.net | Rapid generation of a library of derivatives for screening. |
| Microdroplet Reactions | Reactions carried out in micro-sized droplets, often with accelerated rates. nih.govnih.gov | High-throughput optimization and potential for catalyst-free synthesis. nih.govresearchgate.net |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry plays an increasingly vital role in modern drug discovery and materials science. For this compound, advanced computational approaches can provide valuable insights into its properties and potential applications, guiding experimental work and accelerating the discovery process.
Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D and 3D-QSAR models can be developed to predict the biological activity of derivatives of this compound. nih.govresearchgate.net By correlating molecular descriptors with observed activity, these models can help in the design of new compounds with enhanced potency and selectivity. nih.gov
Molecular Docking and Dynamics Simulations: Molecular docking studies can be used to predict the binding mode of this compound and its derivatives with various biological targets, such as protein kinases. tandfonline.comresearchgate.netnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time. tandfonline.comresearchgate.net
Density Functional Theory (DFT) Calculations: DFT can be employed to investigate the electronic structure, reactivity, and optical properties of this compound. tandfonline.com This can aid in understanding its chemical behavior and in the design of new materials with specific electronic or optical properties.
| Computational Method | Application | Potential Insights for this compound |
|---|---|---|
| QSAR Modeling | Predicting biological activity based on molecular structure. nih.govresearchgate.net | Identification of key structural features for desired biological activity. |
| Molecular Docking | Predicting the binding orientation of a molecule to a target protein. tandfonline.comresearchgate.netnih.gov | Elucidation of potential mechanisms of action and identification of new biological targets. |
| Molecular Dynamics | Simulating the movement of atoms and molecules over time. tandfonline.comresearchgate.net | Assessment of the stability of ligand-protein complexes. |
| Density Functional Theory (DFT) | Calculating the electronic structure of molecules. tandfonline.com | Prediction of reactivity, stability, and electronic properties for materials science applications. |
Diversification of Applications in Interdisciplinary Fields
The quinoxaline scaffold is associated with a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. nih.govresearchgate.netnih.govtandfonline.comnih.gov The unique substitution pattern of this compound makes it an attractive candidate for exploration in various interdisciplinary fields.
Medicinal Chemistry: The carboxylic acid group can be readily converted into a variety of functional groups, such as amides and esters, allowing for the synthesis of a diverse library of compounds for biological screening. tandfonline.com The bromine atom can participate in cross-coupling reactions, further expanding the accessible chemical space. Potential therapeutic areas to explore include oncology, infectious diseases, and inflammatory disorders. nih.govnih.govnih.gov
Organic Electronics: Quinoxaline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors due to their electron-deficient nature. nih.govnih.gov The electronic properties of this compound could be tuned through chemical modification to develop novel materials for these applications.
Sensing and Imaging: The quinoxaline core can exhibit interesting photophysical properties. By incorporating appropriate functional groups, derivatives of this compound could be developed as fluorescent probes for the detection of biologically important analytes or for cellular imaging applications.
Integration with High-Throughput Screening for New Research Leads
High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large numbers of compounds for a specific biological activity or property. acs.org The integration of HTS with the synthesis of derivatives of this compound could significantly accelerate the discovery of new lead compounds.
Combinatorial Chemistry: The reactive handles on this compound are well-suited for combinatorial synthesis, allowing for the rapid generation of large libraries of related compounds. researchgate.net
Assay Development: The development of robust and sensitive HTS assays is crucial for identifying active compounds. These assays could be designed to screen for a wide range of biological activities, from enzyme inhibition to effects on cell signaling pathways. acs.org
Data Analysis and Hit-to-Lead Optimization: The large datasets generated by HTS require sophisticated data analysis techniques to identify promising hits. Subsequent hit-to-lead optimization, guided by computational modeling and structure-activity relationship studies, can then be used to develop potent and selective lead compounds.
Development of Functionalized Materials based on the Quinoxaline Scaffold
The rigid, planar structure of the quinoxaline ring system, combined with its electronic properties, makes it an excellent building block for the construction of functionalized materials. nih.gov this compound provides a versatile platform for the development of such materials.
Polymers and Copolymers: The carboxylic acid and bromine functionalities can be used as points for polymerization, leading to the synthesis of novel polymers and copolymers with tailored properties. These materials could find applications in areas such as organic electronics, gas separation, and drug delivery.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming metal-organic frameworks (MOFs). The properties of these MOFs, such as their porosity and catalytic activity, could be tuned by modifying the quinoxaline core.
Supramolecular Assemblies: The planar structure of the quinoxaline ring can promote π-π stacking interactions, leading to the formation of self-assembled supramolecular structures. These structures could have interesting electronic and optical properties, with potential applications in nanotechnology.
Q & A
Q. What are the standard synthetic routes for 8-bromoquinoxaline-6-carboxylic acid, and how is purity validated?
The synthesis typically involves bromination of quinoxaline derivatives followed by carboxylation. For example, bromination at the 8-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under controlled conditions. Carboxylation at the 6-position may employ carbon dioxide insertion via Grignard or organometallic intermediates. Purity validation requires HPLC (≥95% purity threshold) and NMR spectroscopy to confirm structural integrity and absence of byproducts like unreacted precursors or halogenated impurities .
Q. Which spectroscopic methods are essential for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., bromine at C8, carboxylic acid at C6) and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for CHBrNO).
- FT-IR : Identifies carboxylic acid O-H stretches (~2500-3000 cm) and C=O bonds (~1700 cm) .
Q. What safety protocols are critical when handling this compound?
Due to potential toxicity (H313/H333 hazards), use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/ingestion, and dispose of waste via halogenated organic waste streams. Emergency procedures include eye rinsing (15 min) and medical consultation for prolonged exposure .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound synthesis?
Density Functional Theory (DFT) calculations predict transition states and regioselectivity in bromination steps. For instance, modeling electron density maps of quinoxaline derivatives can identify reactive sites, reducing trial-and-error in catalyst selection (e.g., Pd vs. Cu catalysts). Solvent effects (polar aprotic vs. protic) on reaction kinetics can also be simulated to enhance yield .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between NMR and X-ray crystallography data may arise from dynamic effects (e.g., tautomerism). Use variable-temperature NMR to detect conformational changes. Cross-validate with single-crystal X-ray diffraction for absolute configuration. For ambiguous MS fragments, tandem MS/MS or isotopic labeling clarifies fragmentation pathways .
Q. How does the electronic nature of the quinoxaline core influence the reactivity of this compound in cross-coupling reactions?
The electron-withdrawing carboxylic acid group deactivates the ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the bromine site. Steric hindrance at C6 may limit coupling efficiency; substituting bulkier ligands (e.g., SPhos vs. PPh) on Pd catalysts can improve selectivity. Kinetic studies (e.g., monitoring via in situ IR) optimize reaction time and temperature .
Q. What experimental designs validate the biological activity of this compound derivatives?
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., esterified carboxylic acids, halogen substitutions) and test against target enzymes (e.g., kinase inhibitors).
- In vitro assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity.
- Control experiments : Include negative controls (e.g., non-brominated analogs) to isolate the bromine effect .
Methodological Guidance
Q. How should researchers document synthetic procedures for reproducibility?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Experimental section : Specify reagent grades, solvent purification methods, and reaction monitoring (TLC/HPLC conditions).
- Supporting Information : Provide NMR spectra (with peak assignments), HPLC chromatograms, and crystallographic data (CIF files).
- Data transparency : Report failed attempts (e.g., alternative bromination agents yielding lower purity) to aid troubleshooting .
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?
Use nonlinear regression (e.g., Hill equation) to calculate IC/EC values. Assess significance via ANOVA with post-hoc tests (e.g., Tukey’s). For high-throughput screening, apply Z’-factor analysis to validate assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
